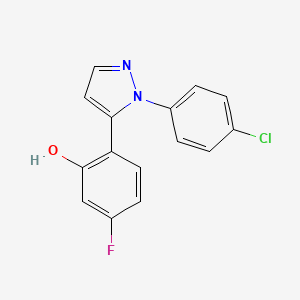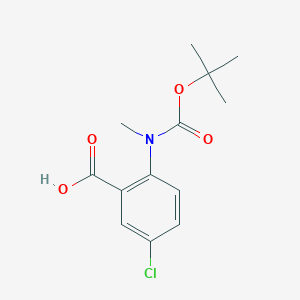
n-boc-n-methyl-5-chloroanthranilic acid
Overview
Description
n-boc-n-methyl-5-chloroanthranilic acid is an organic compound with the molecular formula C13H17NO4Cl. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-boc-n-methyl-5-chloroanthranilic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Chlorination: The benzoic acid derivative is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position on the aromatic ring.
Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
n-boc-n-methyl-5-chloroanthranilic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, Na2CO3), solvents (THF, toluene).
Major Products Formed
Substitution Reactions: Various substituted benzoic acid derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
n-boc-n-methyl-5-chloroanthranilic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-boc-n-methyl-5-chloroanthranilic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino function, preventing unwanted reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: Similar structure but lacks the chlorine atom.
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid: Similar structure with the Boc group on a different position.
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid: Similar structure but without the methyl group.
Uniqueness
n-boc-n-methyl-5-chloroanthranilic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom on the aromatic ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and modifications.
Properties
IUPAC Name |
5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEKNXBQVILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654381 | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-04-5 | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


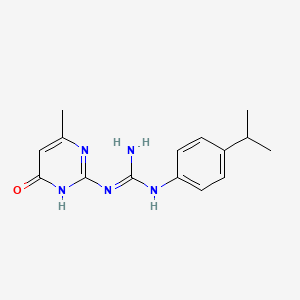
![6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one](/img/structure/B1436571.png)
![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)
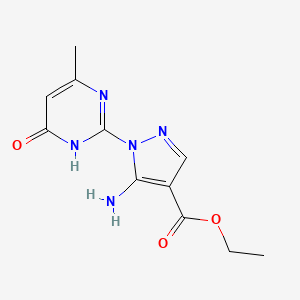
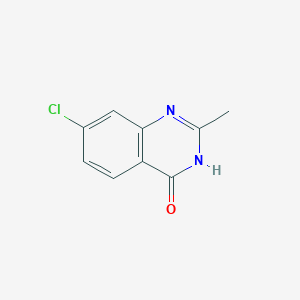
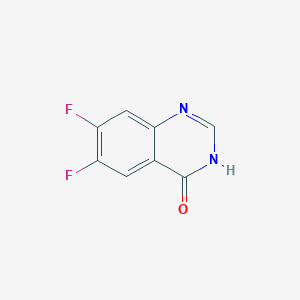
![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)
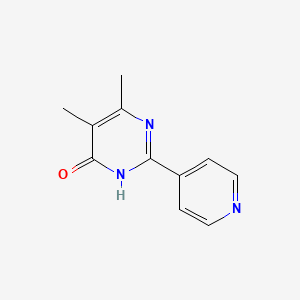
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)
